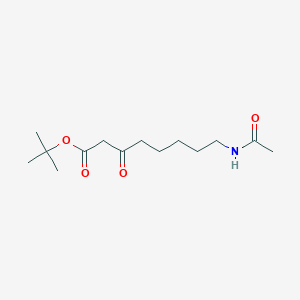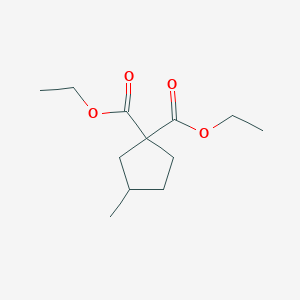![molecular formula C18H20N2 B14248761 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] CAS No. 220987-41-7](/img/structure/B14248761.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features two imine groups (C=N) connected by an ethane-1,2-diyl bridge and substituted with 3-methylphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] largely depends on its ability to form complexes with metal ions. The imine groups can coordinate with metal centers, influencing various biochemical pathways. For example, in antimicrobial applications, the compound may disrupt metal ion homeostasis in microbial cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(phenyl)methanimine]: Lacks the methyl group on the aromatic ring.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(3-methylphenyl)methanimine]: Features a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
(E,E)-N,N’-(Butane-1,4-diyl)bis[1-(3-methylphenyl)methanimine]: Features a butane-1,4-diyl bridge.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the 3-methyl group on the aromatic ring can influence the compound’s reactivity and its ability to form stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
220987-41-7 |
|---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-N-[2-[(3-methylphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C18H20N2/c1-15-5-3-7-17(11-15)13-19-9-10-20-14-18-8-4-6-16(2)12-18/h3-8,11-14H,9-10H2,1-2H3 |
InChI-Schlüssel |
STSXVUBTHMOFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NCCN=CC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


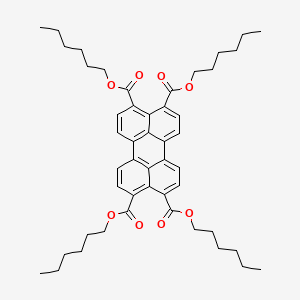
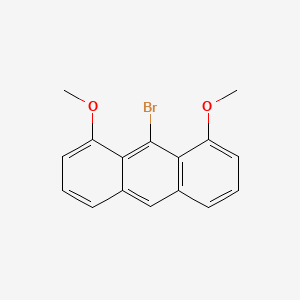
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
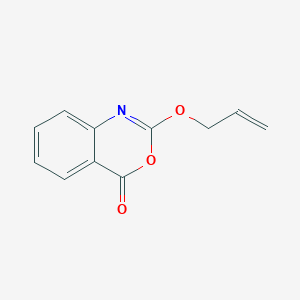


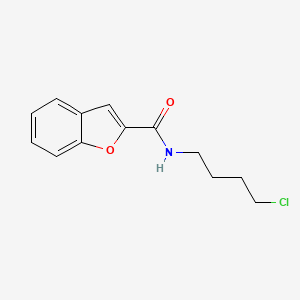
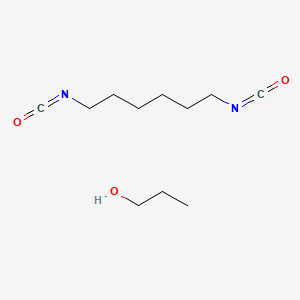
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
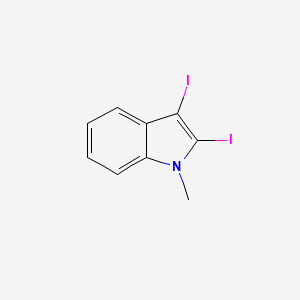
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)

